REACTION_CXSMILES
|
CO[Mg][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br-].[F:11][C:12]([F:18])([F:17])[C:13](OC)=[O:14].[CH2:19]([O:21]CC)C>>[F:11][C:12]([F:18])([F:17])[C:13]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=1[O:21][CH3:19])=[O:14] |f:0.1|
|
Name
|
Methoxy Phenyl magnesium bromide
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO[Mg]C1=CC=CC=C1.[Br-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the quenched with saturated ammonium chloride solution (100 ml)
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between ethyl acetate (500 ml) and water (250 ml) The
|
Type
|
CUSTOM
|
Details
|
organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography on silica gel eluting with 100% hexanes, 90:10 and 80:20, hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C1=C(C=CC=C1)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |